4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide
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Overview
Description
4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyridine moiety, and a substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the pyridine moiety: This step involves the nucleophilic substitution reaction between the piperazine derivative and a pyridine halide.
Attachment of the cyclohexyl group: The cyclohexyl group is introduced via an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted piperazine or pyridine derivatives.
Scientific Research Applications
4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine moiety are crucial for binding to these targets, while the cyclohexyl group modulates the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-2-ylpiperazine-1-carboxamide
- 4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-4-ylpiperazine-1-carboxamide
Uniqueness
The unique combination of the piperazine ring, pyridine moiety, and substituted cyclohexyl group in 4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide provides distinct pharmacological properties that differentiate it from similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-15-4-2-5-16(12-15)21-18(25)14-23-8-10-24(11-9-23)19(26)22-17-6-3-7-20-13-17/h3,6-7,13,15-16H,2,4-5,8-12,14H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNUFZSZWSDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)CN2CCN(CC2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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